molecular formula C13H27N B14696418 N,N-Dimethyl-10-undecen-1-amine CAS No. 34832-45-6

N,N-Dimethyl-10-undecen-1-amine

Cat. No.: B14696418
CAS No.: 34832-45-6
M. Wt: 197.36 g/mol
InChI Key: KQPNDANLVGDRQS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-10-undecen-1-amine is a chemical compound with the molecular formula C13H27N and an average molecular mass of 197.37 g/mol . It is classified as an alkylamine and features a terminal carbon-carbon double bond on its undecenyl chain, which, along with the tertiary dimethylamino group, defines its reactivity . This structure makes it a valuable intermediate in organic synthesis and materials science research. The terminal double bond is a key functional group, allowing this molecule to participate in various reactions such as thiol-ene click chemistry, hydrofunctionalization, and polymerization, enabling the creation of functionalized surfaces, polymers, and novel organic compounds . The tertiary amine group can act as a ligand for metal complexes or be utilized in the formation of quaternary ammonium compounds. While specific biological data for this compound is limited, its structure suggests potential as a building block for the synthesis of more complex molecules, including surfactants, agrochemicals, and pharmaceutical candidates. Researchers value this compound for its dual functionality, which provides a versatile platform for chemical exploration. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols when handling this chemical.

Properties

CAS No.

34832-45-6

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N,N-dimethylundec-10-en-1-amine

InChI

InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3

InChI Key

KQPNDANLVGDRQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Saturated amines like N,N-dimethylundecylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Terminal double bond at the 10th position.
  • Dimethylamine group at the first carbon.

Comparisons with analogues (Table 1) highlight variations in chain length, substituent groups, and double bond positions:

Table 1: Structural Comparison of N,N-Dimethyl-10-undecen-1-amine and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 62595-52-2 C₁₁H₂₃N 169.31 Terminal C10 double bond, dimethylamine
N,N-Diethyl-10-undecen-1-amine 6308-95-8 C₁₅H₃₁N 225.41 Diethyl substituents instead of dimethyl
10,10-Dimethyl-1-undecanamine 68955-53-3 C₁₃H₂₉N 199.38 Branched quaternary carbon at C10
N-Decyl-N-methyldecan-1-amine 7396-58-9 C₂₁H₄₅N 311.59 Two decyl chains, methylamine group
cis-9-Octadecenylamine (Oleylamine) 112-90-3 C₁₈H₃₇N 269.50 18-carbon chain, cis double bond at C9

Sources: .

Physical and Chemical Properties

Key Properties of this compound :

  • Reactivity : The terminal double bond enables participation in hydroamination, hydroboration, or polymerization reactions .
  • Solubility : Moderate solubility in polar solvents (e.g., DCM) due to tertiary amine hydrophilicity .
  • Boiling Point : Estimated to be lower than branched analogues (e.g., 10,10-dimethyl-1-undecanamine) due to linear structure .

Table 2: Comparative Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/mL) Reactivity Highlights
This compound ~200–220 (est.) 0.85–0.90 (est.) Electrophilic addition at C10 double bond
N,N-Diethyl-10-undecen-1-amine Higher than dimethyl 0.80–0.85 Slower reaction kinetics due to steric bulk
10,10-Dimethyl-1-undecanamine ~230–250 0.82–0.84 Reduced solubility due to branching
Oleylamine ~330–350 0.89 Cis double bond enables micelle formation

Sources: .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N,N-Dimethyl-10-undecen-1-amine in laboratory settings?

  • Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use fume hoods, wear nitrile gloves, lab coats, and safety goggles. Emergency eyewash stations and showers should be accessible. Contaminated surfaces must be decontaminated with ethanol or isopropanol .

Q. How can the purity of this compound be validated for experimental use?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended. The USP32 standard specifies a minimum purity of 98%, with a boiling range between 164.5°C and 167.5°C under atmospheric pressure. Calibrate GC systems using certified reference standards to ensure accuracy .

Q. What are the primary storage conditions to maintain the compound's stability?

  • Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, nitrosating agents, or secondary/tertiary amines to minimize risk of unintended reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and selectivity?

  • Methodological Answer : Catalytic methylation of 10-undecen-1-amine using dimethyl sulfate or methyl iodide in pyridine has shown 75–85% yield. Reaction parameters (e.g., solvent polarity, temperature gradients) should be optimized via Design of Experiments (DoE) frameworks. Monitor intermediate formation via FTIR or NMR to minimize byproducts like N-oxide derivatives .

Q. What analytical techniques resolve contradictions in purity data between GC and mass spectrometry (MS)?

  • Methodological Answer : Cross-validate results using orthogonal methods:

  • GC-FID : Quantifies volatile impurities.
  • LC-MS : Detects non-volatile or polar contaminants.
  • Elemental Analysis : Verifies C/H/N ratios against theoretical values.
    Discrepancies may arise from column degradation in GC or ion suppression in MS; recalibrate instruments and use internal standards (e.g., deuterated analogs) .

Q. How does this compound interact with biological systems, such as fibroblast cultures?

  • Methodological Answer : In vitro studies indicate the compound modulates collagen type III synthesis in fibroblasts at concentrations ≥50 µM. Use MTT assays to assess cytotoxicity and Western blotting to quantify collagen expression. Include controls with amine-free media to differentiate compound-specific effects from background noise .

Q. What strategies mitigate risks of nitrosamine formation during synthesis or storage?

  • Methodological Answer : Avoid nitrosating agents (e.g., nitrites, nitric acid) in reaction environments. Implement HPLC-UV/Vis with post-column derivatization to detect trace nitrosamines (LOQ: 1 ppb). Store the compound in acidic conditions (pH <4) to inhibit nitrosation pathways .

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